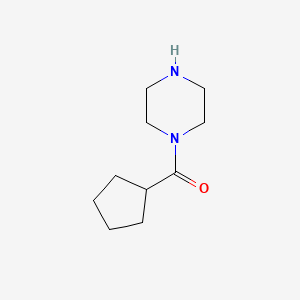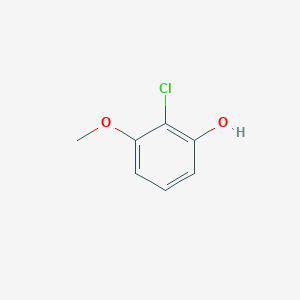
2-Chloro-3-methoxyphenol
Overview
Description
2-Chloro-3-methoxyphenol is a chlorinated aromatic compound . It has a molecular formula of C7H7ClO2 and a molecular weight of 158.58 g/mol .
Synthesis Analysis
The synthesis of this compound has been accomplished through various methods. For instance, one method involves the displacement of 2-chloro-1-fluoro-4-(trifluoromethyl)benzene with resorcinol . This process requires a high temperature (130 °C) and an inert atmosphere for a 24-hour reaction time .Molecular Structure Analysis
The molecular structure of this compound consists of a benzene ring with a chlorine atom and a methoxy group attached to it . The InChI key for this compound is QGLVWTFUWVTDEQ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
This compound has a molecular weight of 158.58 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 2 . Its topological polar surface area is 29.5 Ų .Scientific Research Applications
Photoelectrocatalytic Degradation
A study on the degradation of methoxyphenol compounds, closely related to 2-Chloro-3-methoxyphenol, in water used TiO2 in a tubular photo-reactor. The research found that under specific conditions, the degradation rate of these compounds can reach up to 98.7% after 270 minutes (Lu Yuan-ye, 2009).
Thermochemical Properties and Hydrogen Bonding
Methoxyphenols, which include derivatives of this compound, have been analyzed for their thermochemical properties and hydrogen bonding capabilities. This study provides insights into the strength of intermolecular and intramolecular hydrogen bonds in these compounds, which are crucial in understanding their behavior in various chemical environments (Varfolomeev et al., 2010).
Structural Analysis and Hydrogen Bonding in Aqueous Solutions
A detailed study on the structure and hydrogen bonding of 2-methoxyphenol in the presence of water molecules was conducted. This research is significant for understanding the microhydration effects on this compound and similar compounds, which can alter their intramolecular hydrogen bonding (Ronghu Wu & B. Brutschy, 2004).
Biomass Proxy Research
Methoxyphenols, including this compound, are used as proxies for terrestrial biomass in studying the chemical changes in lignin during hydrothermal alteration. This research is critical for understanding the geochemical cycling of organic compounds and their transformation under various environmental conditions (C. Vane & G. Abbott, 1999).
Methylation Studies
Research on the methylation of chlorinated 1,2-benzenediols to produce chlorinated 2-methoxyphenols provides insights into the synthetic pathways and potential applications of this compound derivatives in various chemical processes (Juha Knuutinen & Juhani Tarhanen, 1981).
Spectroscopic Examination
A spectroscopic examination of 3-chloro-5-methoxyphenol, closely related to this compound, revealed detailed vibrational assignments and theoretical spectra, which are crucial for understanding the molecular structure and behavior of these compounds (2020).
Mechanism of Action
Target of Action
It is known that chlorophenolic compounds, a group to which 2-chloro-3-methoxyphenol belongs, are often targeted by various microbial groups including bacteria, fungi, actinomycetes, and yeast . These microorganisms have the ability to metabolize various chemicals, including chlorophenolic compounds, for the generation of energy and carbon sources .
Mode of Action
It is known that chlorophenolic compounds can be degraded by microorganisms through various enzymatic reactions . The initial steps that occur before degradation of such aromatic chemicals involve various modes or mechanisms of action with the various enzymes required for the breakdown .
Biochemical Pathways
It is known that chlorophenolic compounds can be degraded by microorganisms through various biochemical pathways . The degradation of these compounds can lead to the generation of energy and carbon sources for the microorganisms .
Result of Action
It is known that the degradation of chlorophenolic compounds by microorganisms can lead to the generation of energy and carbon sources . This suggests that the action of this compound could potentially contribute to the energy metabolism of these microorganisms.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the degradation of chlorophenolic compounds by microorganisms can be affected by the presence of other contaminants in the environment . Additionally, the activity of these compounds can be influenced by factors such as temperature, pH, and the presence of other chemicals .
Biochemical Analysis
Biochemical Properties
2-Chloro-3-methoxyphenol plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes such as laccase, which is involved in the oxidation of phenolic compounds. The interaction between this compound and laccase leads to the formation of chlorinated quinones, which are important intermediates in various biochemical pathways . Additionally, this compound can act as a substrate for cytochrome P450 enzymes, leading to its hydroxylation and further metabolism .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been found to inhibit the activity of certain protein kinases, leading to alterations in cell signaling pathways . This compound can also affect gene expression by acting as a ligand for nuclear receptors, thereby modulating the transcription of specific genes . Furthermore, this compound can impact cellular metabolism by inhibiting key metabolic enzymes, leading to changes in metabolite levels and metabolic flux .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. At the molecular level, this compound can bind to the active sites of enzymes, leading to enzyme inhibition or activation. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their heme groups . Additionally, this compound can modulate gene expression by binding to nuclear receptors and influencing their activity . These interactions result in changes in cellular processes and overall cell function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to light or heat . Over time, the degradation products of this compound can accumulate and affect cellular function. Long-term exposure to this compound in in vitro and in vivo studies has been associated with changes in cellular metabolism and gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can be metabolized efficiently by the liver . At high doses, this compound can cause adverse effects such as liver toxicity, oxidative stress, and disruption of cellular homeostasis . Threshold effects have been observed, where the compound exhibits toxic effects only above a certain concentration.
Metabolic Pathways
This compound is involved in various metabolic pathways, including its hydroxylation by cytochrome P450 enzymes . This compound can also undergo conjugation reactions, such as glucuronidation and sulfation, leading to the formation of more water-soluble metabolites that can be excreted from the body . These metabolic pathways are crucial for the detoxification and elimination of this compound from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . Additionally, this compound can accumulate in specific tissues, such as the liver and kidneys, where it undergoes metabolism and excretion . The distribution of this compound within the body is influenced by its physicochemical properties, such as its lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of this compound can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the endoplasmic reticulum and mitochondria, where it interacts with enzymes and other biomolecules . Post-translational modifications, such as phosphorylation and ubiquitination, can also influence the localization and activity of this compound . Understanding the subcellular localization of this compound is important for elucidating its biochemical and cellular effects.
Properties
IUPAC Name |
2-chloro-3-methoxyphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClO2/c1-10-6-4-2-3-5(9)7(6)8/h2-4,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGLVWTFUWVTDEQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70574849 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72232-49-6 | |
| Record name | 2-Chloro-3-methoxyphenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70574849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
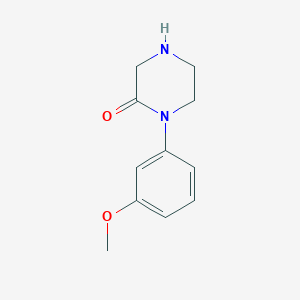
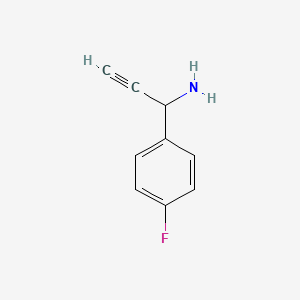


![8-Azabicyclo[3.2.1]oct-6-ene](/img/structure/B1368915.png)

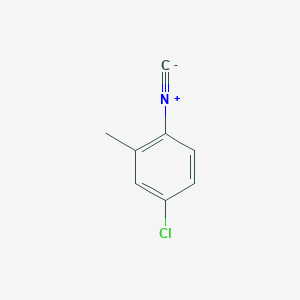
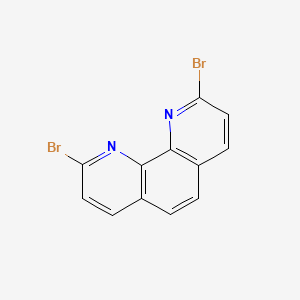

![Ethyl 1,2,3,4-tetrahydro-5-oxo-benz[b]oxepine-4-carboxylate](/img/structure/B1368930.png)
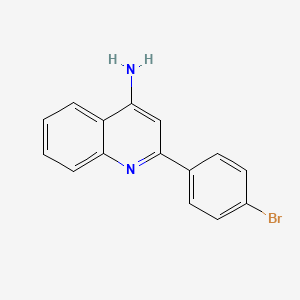
![1-(5-Fluorobenzo[b]thiophen-3-yl)ethanone](/img/structure/B1368933.png)
